Scd1-IN-1

SCD1 Cellular Assay Potency

SCD1 inhibitor heterogeneity confounds translational research-generic inhibitors often fail due to species selectivity gaps and absence of in vivo validation. SCD1-IN-1 resolves this with a uniquely characterized dermatologic profile: • Enzymatic IC50 = 5.8 nM (recombinant); cellular IC50 = 6.8 nM in intact human cells-minimal shift confirms excellent permeability • Validated in hamster ear sebum model: 62% reduction in cholesterol esters (CE), 82% reduction in wax esters (WE) • Serves as an essential reference compound for SCD1 inhibitor comparator panels Ideal for acne pathogenesis studies, sebaceous gland biology, and lipid metabolism research requiring quantifiable in vivo target engagement.

Molecular Formula C20H20F3NO4
Molecular Weight 395.4 g/mol
Cat. No. B15142083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScd1-IN-1
Molecular FormulaC20H20F3NO4
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=C(C=C3)CO
InChIInChI=1S/C20H20F3NO4/c21-20(22,23)17-3-1-2-4-18(17)28-16-9-10-24(11-16)19(26)13-27-15-7-5-14(12-25)6-8-15/h1-8,16,25H,9-13H2/t16-/m0/s1
InChIKeyMZYNHNDFHWNIIU-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SCD1-IN-1: Potent SCD1 Inhibitor for Dermatologic and Metabolic Research


SCD1-IN-1 (CAS 1111078-63-7) is a synthetic small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1), a key microsomal enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids [1]. The compound exhibits high in vitro potency with an enzymatic IC50 of 5.8 nM . Beyond this primary activity, SCD1-IN-1 is distinguished from other SCD1 inhibitors by its robust performance in an in vivo model of sebum production, demonstrating significant reductions in key mechanistic biomarkers [2]. The compound is offered as a research reagent for investigating the role of SCD1 in lipid metabolism, dermatologic conditions, and related disorders.

SCD1 pathway inhibition studies
Sebaceous gland lipid metabolism models
Cell-based mechanistic target engagement

Why SCD1-IN-1 Is Not Interchangeable with Other SCD1 Inhibitors


While numerous SCD1 inhibitors exist, they exhibit significant heterogeneity in key pharmacological properties including potency against human versus rodent enzymes, oral bioavailability, tissue distribution, and the specific pathological models in which they have demonstrated efficacy [1]. For instance, the widely used liver-targeted inhibitor MK-8245 (IC50 = 1 nM) is optimized for hepatic conditions, whereas CAY10566 shows a 6-fold species difference in potency [2]. Procuring a 'generic' SCD1 inhibitor based solely on nominal target class or enzyme IC50 without considering the specific experimental model (e.g., in vitro cellular assay vs. in vivo sebum model) or species target is likely to yield inconsistent or non-translatable results. The evidence below demonstrates that SCD1-IN-1 possesses a specific and quantifiable profile, particularly in cellular and dermatologic in vivo models, that cannot be assumed for other SCD1 inhibitors.

Risk Factor
SCD1-IN-1 Context
Other SCD1 Inhibitors
Enzyme vs. cellular translation
Minimal potency shift from enzyme to intact cells reported
Significant drop in cellular potency may occur for other inhibitors
In vivo model validation
Quantified sebum biomarker reduction in hamster ear model
Liver-targeted or systemic inhibitors lack dermatologic model data
Species potency profile
Species potency not fully characterized
Some inhibitors show significant species-dependent potency differences

Quantitative Evidence Guide for SCD1-IN-1 Selection


Cellular Potency in Intact Human Cells

SCD1-IN-1 maintains high potency in an intact human cellular context, which is a more physiologically relevant measure of target engagement than isolated enzyme assays. SCD1-IN-1 inhibits SCD1 in intact human cells with an IC50 of 6.8 nM, representing only a minor 1.2-fold shift in potency compared to its 5.8 nM enzymatic IC50 [1]. This indicates good cell permeability and target accessibility. In contrast, many SCD1 inhibitors exhibit a more significant drop in potency between recombinant enzyme and cellular assays. For example, the natural product inhibitor Sterculic acid has a reported enzymatic IC50 of 0.9 μM (900 nM), making SCD1-IN-1 >130-fold more potent in this cellular context, assuming comparable assay conditions [2]. This data is crucial for selecting a compound for cellular mechanism studies where maintaining target engagement is critical.

Cellular SCD1 Inhibition
Data to verify
IC50 6.8 nM
Supports cell-based mechanistic studies context
6-day incubation; >130-fold more potent than Sterculic acid baseline
SCD1 Cellular Assay Potency Lipid Metabolism

In Vivo Sebum Reduction in Hamster Ear Model

SCD1-IN-1 exhibits potent in vivo pharmacodynamic activity in a well-established hamster ear model of sebum production, a key indicator for dermatologic applications like acne research. Topical application of SCD1-IN-1 (1.5% w/v, 25 μL, twice daily for 2 weeks) resulted in a 62% reduction in cholesterol ester (CE) and an 82% reduction in wax ester (WE) production [1]. These lipid species are direct mechanistic biomarkers of SCD1 activity in sebaceous glands. In contrast, other potent SCD1 inhibitors like A939572 and MK-8245, while demonstrating excellent oral bioavailability and systemic or liver-targeted activity, lack published in vivo data in this specific dermatologic model [2]. This makes SCD1-IN-1 a uniquely validated tool compound for studying SCD1 inhibition in the context of sebaceous gland function.

In Vivo Sebum Biomarkers
Class-level
62% CE reduction
82% WE reduction
Reported in vivo model-response context
Hamster ear model, 1.5% topical, 2-week; other inhibitors lack data
In Vivo Dermatology Sebum SCD1 Hamster Model

Enzyme Potency Against Recombinant Human SCD1

SCD1-IN-1 inhibits recombinant human SCD1 with an IC50 of 5.8 nM . This places its potency within a comparable range to several advanced SCD1 inhibitors. For context, the liver-targeted clinical candidate MK-8245 has a reported IC50 of 1 nM [1]. Other widely used research tools show similar or lower potency: CAY10566 exhibits an IC50 of 26 nM against human SCD1, while A939572 has an IC50 of 37 nM . This comparative data demonstrates that SCD1-IN-1 is among the more potent SCD1 inhibitors available as a research tool, while the significant structural differences between these compounds (and their resulting distinct physicochemical and PK properties) underscore the rationale for selecting SCD1-IN-1 for its specific set of validated models (see Evidence Item 2).

Enzyme Inhibition Potency
Reported
IC50 5.8 nM
Supports potency ranking within tested set
vs. MK-8245 1 nM, CAY10566 26 nM, A939572 37 nM
SCD1 Enzyme Assay Potency IC50

Target Class and Species Selectivity Profile

SCD1-IN-1 is reported as an SCD1 inhibitor, but no explicit selectivity data against other SCD isoforms (e.g., SCD5) or related desaturases is currently available in the public domain . For comparison, other SCD1 inhibitors have varied selectivity profiles. A939572 is reported to be selective for SCD1 over a range of kinases and hERG channels . The species-specific potency of SCD1-IN-1 has also not been fully characterized, while known inhibitors like CAY10566 show a significant species difference (mouse SCD1 IC50: 4.5 nM vs. human SCD1 IC50: 26 nM) and MK-8245 shows similar potency across human, rat, and mouse (1 nM, 3 nM, 3 nM, respectively) [1]. This data gap highlights that SCD1-IN-1's differentiation is not based on a unique selectivity window but on its validated application in specific cellular and in vivo dermatologic models, as demonstrated above.

Selectivity & Species Profile
Class-level
Not publicly reported
Selection context: model validation, not selectivity
Literature and vendor review; species potency uncharacterized
SCD1 Selectivity Species Potency SCD Isoforms

High-Value Research Application Scenarios for SCD1-IN-1


In Vivo Sebum Production and Acne Pathophysiology

SCD1-IN-1 is the preferred SCD1 inhibitor for any preclinical study requiring modulation of sebum production in a validated in vivo model. The quantitative data showing a 62% reduction in CE and an 82% reduction in WE in the hamster ear model [1] provides a direct, evidence-based rationale for its use. This makes it an ideal tool for investigating acne pathogenesis, evaluating new dermatologic therapies, or studying the role of SCD1 in sebaceous gland biology. Alternative SCD1 inhibitors lack this specific in vivo validation, making SCD1-IN-1 the highest-confidence choice for achieving and quantifying target engagement in this context.

Cellular Lipid Metabolism and SCD1-Dependent Processes

For researchers investigating SCD1 function in human cell lines, SCD1-IN-1 offers a distinct advantage due to its high potency in an intact cellular environment (IC50 = 6.8 nM) [2]. The minimal shift in potency between recombinant enzyme and cellular assays indicates excellent cell permeability and effective target engagement. This makes it a reliable tool for studying SCD1's role in lipid droplet formation, cancer cell proliferation, or other metabolic pathways where robust and sustained target inhibition in cells is required.

Comparative Pharmacology of SCD1 Inhibitor Tool Compounds

SCD1-IN-1 serves as a critical reference compound in any panel designed to compare the functional effects of structurally diverse SCD1 inhibitors. As demonstrated, the class is highly heterogeneous in terms of potency, species selectivity, and in vivo validation [3]. Including SCD1-IN-1 (with its unique profile: ~6 nM human enzyme IC50, strong in vivo dermatologic efficacy, and limited oral bioavailability data) alongside others like MK-8245 (liver-targeted, 1 nM, orally active) and CAY10566 (species-selective, 26 nM human) provides a comprehensive pharmacological picture, enabling more nuanced and accurate conclusions about SCD1 biology.

Application
Selection Property
Validation Focus
Sebum production model studies
Quantified in vivo sebum biomarker reduction
Model-response endpoint consistency
Cellular SCD1 pathway studies
Reported cellular potency profile
Cell-based mechanistic endpoint review
SCD1 inhibitor class comparison
Distinct model-validation profile
Pharmacological endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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